MMAD (hydrochloride)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MMAD hydrochloride involves multiple steps, starting from the natural product dolastatin 10. The process includes selective methylation and coupling reactions to produce the desired compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

Industrial production of MMAD hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

MMAD hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with biological targets.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Applications De Recherche Scientifique

MMAD hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying tubulin inhibition and its effects on cell division.

Biology: Employed in cell biology research to investigate the mechanisms of cell cycle regulation and apoptosis.

Medicine: Integral in the development of ADCs for targeted cancer therapy, offering a promising approach to treating various malignancies.

Industry: Utilized in the pharmaceutical industry for the production of targeted cancer therapies .

Mécanisme D'action

MMAD hydrochloride exerts its effects by binding to tubulin, a protein essential for microtubule formation. This binding inhibits tubulin polymerization, disrupting the microtubule network within the cell. As a result, the cell cycle is arrested, leading to apoptosis. The molecular targets include the tubulin subunits, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.

Dolastatin 10: The natural product from which MMAD hydrochloride is derived.

Vinblastine: A well-known tubulin inhibitor used in cancer therapy

Uniqueness

MMAD hydrochloride is unique due to its specific modifications, which enhance its stability and potency compared to other similar compounds. Its use in ADCs allows for targeted delivery, reducing systemic toxicity and improving therapeutic outcomes .

Activité Biologique

Monomethyl auristatin D hydrochloride (MMAD) is a synthetic derivative of dolastatin 10, a natural compound known for its potent antitumor properties. MMAD is primarily recognized for its role in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues. This article explores the biological activity of MMAD, including its mechanisms of action, efficacy against various cancers, and relevant case studies.

MMAD hydrochloride has a molecular formula of C₄₃H₆₉ClN₈O₁₃ and a molecular weight of approximately 810.54 g/mol. Its mechanism of action primarily involves the inhibition of microtubule polymerization, which disrupts normal cell division and leads to apoptosis in cancer cells. This property makes MMAD particularly effective against rapidly dividing cells, such as those found in tumors.

Key Mechanism:

- Microtubule Inhibition: MMAD binds to tubulin, preventing its polymerization into microtubules, which are essential for mitosis and cellular structure.

Biological Activity and Efficacy

MMAD has demonstrated significant antitumor activity across various cancer types. Research indicates its effectiveness against:

- Breast Cancer

- Hematological Malignancies

- Lung Cancer

In vitro studies have shown that MMAD exhibits cytotoxicity at low concentrations, with some studies reporting a GI50 (the concentration required to inhibit cell growth by 50%) as low as 0.057 nM in specific cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of MMAD compared to structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity | GI50 (nM) |

|---|---|---|---|

| Dolastatin 10 | Precursor | Antitumor agent | 0.1 |

| Auristatin E | Structural analog | Microtubule inhibitor | 0.5 |

| Vincristine | Similar mechanism | Antineoplastic agent | 1.0 |

| Paclitaxel | Microtubule stabilizer | Anticancer drug | 2.0 |

| MMAD Hydrochloride | Unique dual action | Microtubule inhibitor & ADC component | 0.057 |

Case Studies and Research Findings

-

Antibody-Drug Conjugates (ADCs):

- MMAD is often used in ADC formulations due to its potent cytotoxic effects when linked to antibodies targeting specific tumor antigens. For instance, studies have shown that ADCs incorporating MMAD can significantly enhance therapeutic efficacy while reducing systemic toxicity .

- In Vivo Efficacy:

- Safety Profile:

Propriétés

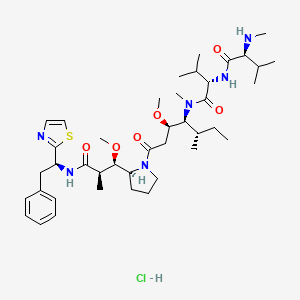

IUPAC Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRTVTGXHFCGLI-VHQHMVQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67ClN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.